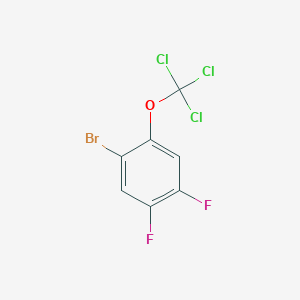

1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene

Descripción general

Descripción

1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2BrCl3F2O and a molecular weight of 326.35 g/mol . This compound is characterized by the presence of bromine, fluorine, and trichloromethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

The synthesis of 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene typically involves multiple steps, starting with the appropriate substituted benzene derivatives. Common synthetic routes include halogenation and fluorination reactions under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and bases.

Aplicaciones Científicas De Investigación

1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene finds applications in various fields, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable intermediates and products during chemical reactions .

Comparación Con Compuestos Similares

1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene can be compared with other similar compounds, such as:

1,4-Dibromo-2,5-difluorobenzene: Similar in structure but lacks the trichloromethoxy group.

1-Bromo-4,5-difluoro-2-methylbenzene: Contains a methyl group instead of the trichloromethoxy group.

1-Bromo-4-[chloro(difluoro)methoxy]benzene: Contains a chloro(difluoro)methoxy group instead of the trichloromethoxy group.

These comparisons highlight the unique structural features and reactivity of this compound, making it a distinct and valuable compound in various scientific and industrial applications.

Actividad Biológica

1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.

The compound features a unique structure characterized by the presence of bromine, fluorine, and trichloromethoxy groups attached to a benzene ring. This configuration influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies suggest that halogenated compounds can disrupt microbial cell membranes, leading to cell death.

- Anticancer Activity : Preliminary findings indicate that this compound may inhibit cancer cell proliferation. The presence of electronegative halogens can enhance binding affinity to cellular targets involved in cancer progression.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound has the potential to induce oxidative stress within cells, which can lead to increased ROS levels. Elevated ROS can damage cellular components and trigger cell death.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death. Further research is necessary to elucidate the specific molecular targets involved.

Toxicological Considerations

While the biological activities are promising, it is crucial to consider the toxicological profile of this compound. Preliminary assessments indicate potential irritant effects on skin and respiratory systems. Long-term exposure studies are essential to establish safety profiles for therapeutic use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene, and how can yield be maximized?

- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled temperature (e.g., 18 hours at 80–100°C) can improve yield. Post-reaction purification via crystallization (water-ethanol mixtures) enhances purity . Optimization should focus on stoichiometry, solvent choice, and reaction duration.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) identifies halogen and methoxy group positions. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereoelectronic effects of substituents. High-performance liquid chromatography (HPLC) monitors purity (>95%) .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers at 2–8°C, away from light. Emergency protocols include immediate decontamination with ethanol for spills and medical consultation for exposure .

Advanced Research Questions

Q. How do electronic effects of multiple halogens influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trichloromethoxy and bromo groups activate the benzene ring for nucleophilic aromatic substitution. Fluorine atoms enhance stability via inductive effects but may sterically hinder reactions. Density Functional Theory (DFT) calculations can predict regioselectivity in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in spectral data for halogenated benzene derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from dynamic effects (e.g., rotational barriers). Use variable-temperature NMR or isotopic labeling (²H/¹³C) to clarify. Cross-validate with computational models (e.g., Gaussian) to assign peaks accurately .

Q. Can this compound serve as a precursor for agrochemical or pharmaceutical intermediates?

- Methodological Answer : Yes. Its bromo and methoxy groups enable functionalization into dioxin-like polychlorinated biphenyls (PCBs) for analytical standards or fungicide precursors. Optimize reaction conditions (e.g., Pd-catalyzed couplings) to retain fluorine substituents during derivatization .

Q. How does solvent polarity impact the stability of this compound?

Propiedades

IUPAC Name |

1-bromo-4,5-difluoro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHDBWLOAKBECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.